4-(2-chloro-6-fluorobenzyl)-2-(3-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

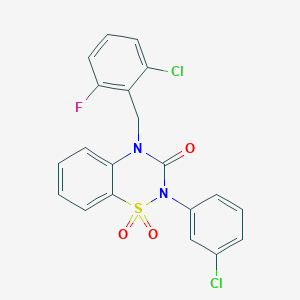

4-(2-Chloro-6-fluorobenzyl)-2-(3-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core modified with two aromatic substituents: a 2-chloro-6-fluorobenzyl group at position 4 and a 3-chlorophenyl group at position 2. The 1,1-dioxide moiety enhances the compound’s electronic properties, influencing its reactivity and biological interactions. Benzothiadiazine derivatives are pharmacologically significant due to their diverse activities, including anti-inflammatory, antibacterial, and analgesic properties .

The compound’s structure has been elucidated using X-ray crystallography, a method frequently supported by SHELX software for refinement and validation of small-molecule structures . The electronegative chlorine and fluorine substituents at the benzyl group and the meta-chlorophenyl group at position 2 likely optimize steric and electronic interactions with biological targets, enhancing binding affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methyl]-2-(3-chlorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2FN2O3S/c21-13-5-3-6-14(11-13)25-20(26)24(12-15-16(22)7-4-8-17(15)23)18-9-1-2-10-19(18)29(25,27)28/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCQTIGSNCEUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC(=CC=C3)Cl)CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-chloro-6-fluorobenzyl)-2-(3-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class of compounds, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a benzothiadiazine core with various substituents that influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antiviral and neuroprotective effects. Notably, its analogs have shown significant antiviral properties against HIV-1 and neuroprotective effects in models of epilepsy.

Antiviral Activity

Research indicates that derivatives of this compound exhibit potent inhibitory effects against HIV-1. A study highlighted that specific substitutions at the C5 and C6 positions significantly enhanced the antiviral activity against wild-type and mutant strains of HIV-1. The compounds demonstrated activity in the picomolar range, indicating a high level of potency .

Table 1: Antiviral Activity of Related Compounds

| Compound | IC50 (nM) | Activity Against HIV-1 |

|---|---|---|

| Compound A | 0.5 | Wild-type |

| Compound B | 0.8 | Mutant strain |

| Compound C | 0.3 | Wild-type |

Neuroprotective Effects

In addition to antiviral properties, the compound has shown promise as a neuroprotective agent. In a zebrafish model of epilepsy induced by pentylenetetrazole (PTZ), it was found to improve seizure behaviors and reduce oxidative stress markers. The neuroprotective mechanism was associated with modulation of neurotransmitter levels, including serotonin and GABA .

Table 2: Neuroprotective Effects in Zebrafish Model

| Parameter | Control (PTZ) | Treatment (Compound) |

|---|---|---|

| Seizure Frequency | High | Low |

| Serotonin Levels | Decreased | Increased |

| GABA Levels | Decreased | Increased |

| Oxidative Stress Markers | High | Low |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antiviral Mechanism : The compound appears to inhibit HIV reverse transcriptase, preventing viral replication. Structural studies suggest that specific stereochemistry at the benzylic position enhances binding affinity to the enzyme .

- Neuroprotective Mechanism : The neuroprotective effects are hypothesized to involve modulation of neurotransmitter systems and reduction of oxidative stress through scavenging reactive oxygen species (ROS) .

Case Studies

Several studies have documented the effects of this compound in various biological contexts:

- HIV Inhibition Study : A comparative analysis of structurally related compounds showed that modifications at specific positions led to enhanced antiviral activity. The study utilized both cellular assays and enzyme inhibition assays to validate findings .

- Epilepsy Model : In a zebrafish model for epilepsy, treatment with the compound led to significant reductions in seizure frequency and severity. Neurochemical profiling revealed alterations in key neurotransmitter levels correlating with behavioral improvements .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Benzothiadiazine derivatives exhibit structural diversity primarily through substitutions at positions 2 and 4 of the heterocyclic core. Key analogs and their substituent variations are summarized below:

Electronic and Steric Effects

- Electron-Withdrawing vs. In contrast, analogs with 4-methoxyphenyl groups (e.g., ) feature electron-donating substituents, which may enhance solubility but reduce metabolic stability.

- Steric Considerations : The ortho-fluorine and chloro groups in the benzyl moiety create steric hindrance, possibly limiting off-target interactions. This contrasts with the para-substituted benzyl group in , which offers less steric interference.

Physicochemical Properties

- Solubility : Methoxy-substituted analogs () likely exhibit higher aqueous solubility due to the polar OCH₃ group. The target compound’s halogen-rich structure may favor lipid solubility, enhancing blood-brain barrier penetration.

- Stability: Fluorine atoms in the target compound could improve metabolic stability by resisting oxidative degradation, a feature absent in non-fluorinated analogs like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.